Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate
Description
Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate (CAS: 878156-65-1) is a bicyclic piperidine derivative featuring a tert-butyloxycarbonyl (BOC) protecting group on one nitrogen and a piperidin-4-yl substituent on the adjacent nitrogen. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders, antiviral agents, and enzyme inhibitors. Its molecular weight is 283.42 g/mol, and it exhibits high purity (≥95%) in laboratory settings . The BOC group enhances solubility in organic solvents and stabilizes the amine during multi-step synthetic routes, as demonstrated in HIV-1 inhibitor development and anticholinesterase agent synthesis .
Properties
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBOBJSFRQIKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697014 | |
| Record name | tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878156-65-1 | |
| Record name | tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate typically involves:
- Starting Material: Commercially available or synthesized piperidine derivatives, often with a protected amine group as tert-butyl carbamate.
- Key Reactions: Carbamate protection, amine functionalization, and coupling reactions using activating agents.
- Deprotection: Removal of tert-butyl protecting groups under acidic conditions to reveal reactive amines for further functionalization.
Detailed Preparation Method from Literature
A representative synthetic route involves the following steps, adapted from a related synthetic pathway for piperidine carbamate derivatives:
Representative Synthetic Scheme (Summary)
| Reaction Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Carbamate protection | tert-butyl dicarbonate, base | Room temperature | tert-butyl piperidin-4-ylcarbamate |
| N-Substitution | Alkyl halide or acyl chloride, base | 0–25°C, inert atmosphere | Substituted piperidine carbamate |
| Reductive amination | Aldehyde/ketone, sodium triacetoxyborohydride, acetic acid | Room temperature, 4–68 h | Secondary amine derivatives |
| Deprotection | TFA 10% in CH2Cl2 | Room temperature | Free amine |
| Coupling | Carboxylic acid, HOBt, HBTU, DIPEA | Room temperature | Amide or carbamate derivatives |
Specific Example: Reductive Amination Synthesis
An example from chemical synthesis literature illustrates the preparation of a related tert-butyl carbamate piperidine derivative via reductive amination:
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl piperidin-4-ylcarbamate (9.5 g, 184 mmol) |
| Aldehyde | tetrahydro-4H-pyran-4-one (4.4 mL, 47.4 mmol) |
| Catalyst | Acetic acid (1.0 mL) |
| Reducing Agent | Sodium triacetoxyborohydride (15 g + 5 g added sequentially) |
| Solvent | 1,2-Dichloroethane (200 mL) |
| Reaction Time | 68 hours total (4 h + 64 h) |
| Temperature | Room temperature, initial cooling to 0°C for reagent addition |
| Workup | Saturated sodium bicarbonate, extraction with dichloromethane, washing, drying over sodium sulfate |
| Purification | Silica gel column chromatography (hexane/ethyl acetate 2:1) |
| Yield | 86% (11.54 g) |
This method demonstrates the efficient formation of a substituted piperidinyl carbamate with high yield and purity.
Notes on Reaction Conditions and Purification
- Bases: Triethylamine or diisopropylethylamine (DIPEA) are commonly used to neutralize acids formed during coupling or substitution.
- Solvents: Dichloromethane, 1,2-dichloroethane, or other anhydrous organic solvents are preferred to maintain reaction integrity.
- Temperature Control: Maintaining 0–25°C during sensitive steps minimizes side reactions.
- Purification: Silica gel chromatography using hexane/ethyl acetate gradients is effective for isolating pure products.
- Deprotection: Acidic conditions with TFA in CH2Cl2 are standard for removing tert-butyl carbamate groups without affecting other sensitive moieties.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Carbamate Protection | tert-butyl dicarbonate, base | RT, inert atmosphere | High | Standard Boc protection |
| N-Substitution | Alkyl halides/acyl chlorides, base | 0–25°C, inert atmosphere | High | Requires moisture-free conditions |
| Reductive Amination | Aldehydes/ketones, sodium triacetoxyborohydride, acetic acid | RT, 4–68 h | ~86% | Efficient for introducing substituents |
| Deprotection | TFA 10% in CH2Cl2 | RT, 1–2 h | Quantitative | Gentle removal of Boc group |
| Coupling | Carboxylic acids, HOBt, HBTU, DIPEA | RT, 2–24 h | High | Amide bond formation |
Research Findings and Considerations
- The use of sodium triacetoxyborohydride is preferred for reductive amination due to its mild reducing properties, minimizing over-reduction or side reactions.
- Trifluoroacetic acid (TFA) efficiently removes tert-butyl carbamate protecting groups under mild conditions without affecting other functional groups.
- Coupling agents such as HOBt and HBTU activate carboxylic acids to form amide bonds with high efficiency and yield.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel chromatography ensure high purity of the final product.
- Moisture-sensitive steps require anhydrous solvents and inert atmosphere (nitrogen or argon) to prevent hydrolysis or decomposition.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate has been investigated for its potential as an inhibitor of heat shock protein 70 (HSP70) . HSP70 plays a critical role in cancer cell survival and proliferation, making this compound a candidate for enhancing the efficacy of existing cancer treatments by overcoming drug resistance mechanisms .
Case Study : Research indicates that derivatives of this compound may inhibit the growth of drug-resistant tumor cells. Studies have shown that compounds with similar structures exhibit significant biological activity against various cancer cell lines, suggesting potential therapeutic relevance.
Synthetic Chemistry
In organic synthesis, this compound serves as a protecting group for primary amines . This application is crucial in multi-step synthetic pathways where selective reactions are required without affecting the amine functionality.
Methodology : The synthesis can be achieved through several methods, including nucleophilic aromatic substitution reactions. For instance, using tert-butyl piperidin-4-ylcarbamate as an intermediate has been demonstrated to yield high-purity products in various chemical transformations .
The compound has shown notable antimicrobial activity , with selectivity over mammalian cells, indicating its potential as a therapeutic agent with reduced toxicity . Its interactions at the molecular level have been characterized through biochemical assays assessing binding affinity and inhibitory potency against specific enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Biological Activity
Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate , with the CAS number 878156-65-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C15H29N3O2
- Molecular Weight : 283.42 g/mol
- IUPAC Name : tert-butyl [1,4'-bipiperidin]-4-ylcarbamate
- Purity : 95.00% .
The biological activity of this compound primarily revolves around its interaction with various biological targets, including potential anti-inflammatory and neuroprotective effects. The compound has been studied for its ability to modulate pathways involved in inflammation and cell death.
Case Studies and Research Findings
- Anti-inflammatory Activity :
- Neuroprotective Effects :
- Inhibition of Trypanosoma brucei :
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperidin-4-amine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . For analogs like tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate, the amine precursor is first benzylated using a bromobenzyl halide before carbamate formation . Key Steps :
-
Protection of the amine group with tert-butyl chloroformate.
-
Purification via column chromatography or recrystallization.
-
Confirmation of structure using -NMR and LC-MS .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amine benzylation | 2-bromobenzyl bromide, DCM, EtN | 65-75% | >95% | |
| Carbamate formation | tert-butyl chloroformate, DCM, 0–25°C | 80-85% | >98% |
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization combines spectroscopic and chromatographic techniques:
- NMR : - and -NMR confirm the piperidine ring, tert-butyl group, and carbamate linkage. For example, the tert-butyl group shows a singlet at ~1.4 ppm in -NMR .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 383.32 for CHBrNO) .
- HPLC : Purity is assessed using C18 columns with UV detection at 254 nm .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Serves as an intermediate for synthesizing kinase inhibitors or antimicrobial agents. The piperidine-carbamate scaffold mimics bioactive motifs in drug candidates .
- Chemical Biology : Used to study enzyme inhibition (e.g., acetylcholinesterase) via structure-activity relationship (SAR) assays .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
-
Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for analogs like tert-butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate .
-
Solvent Optimization : Replacing dichloromethane with THF or acetonitrile enhances solubility and reduces side reactions .
-
Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates carbamate formation .
- Data Table :
| Optimization Parameter | Impact on Yield | Reference |
|---|---|---|
| THF vs. DCM | +10–15% yield | |
| DMAP catalysis | 90% yield in 2 hours |
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- Methodological Answer : SAR studies compare halogenated analogs (Br, Cl, F) to evaluate potency:
-
Bromine : Enhances lipophilicity and membrane permeability (log P = 3.2 for Br vs. 2.8 for Cl) .
-
Fluorine : Increases metabolic stability but reduces binding affinity in some enzyme assays .
Assay Example : -
Antimicrobial activity against S. aureus: Br-substituted analogs show MIC = 8 µg/mL vs. 16 µg/mL for Cl derivatives .
- Data Table :
| Substituent | log P | MIC (S. aureus) | Enzyme Inhibition (IC) |
|---|---|---|---|
| Br | 3.2 | 8 µg/mL | 12 nM |
| Cl | 2.8 | 16 µg/mL | 25 nM |
| F | 2.1 | 32 µg/mL | 45 nM |
Q. How to resolve contradictions in crystallographic data for analogs?
- Methodological Answer : Discrepancies in crystal structures (e.g., piperidine ring conformation) are addressed using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
